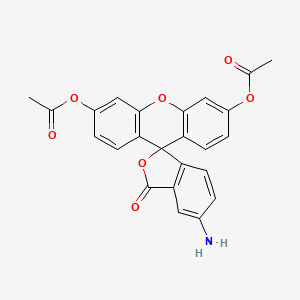

4-Aminofluorescein Diacetate

CAS No.:

Cat. No.: VC16484900

Molecular Formula: C24H17NO7

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H17NO7 |

|---|---|

| Molecular Weight | 431.4 g/mol |

| IUPAC Name | (6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

| Standard InChI | InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3 |

| Standard InChI Key | OJIRUUMPJJZGSG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4-Aminofluorescein diacetate (C₂₄H₁₇NO₇) is derived from fluorescein through two modifications:

-

Amino substitution at the 4-position of the xanthene ring, which alters electronic properties and fluorescence emission.

-

Diacetate esterification at the carboxyl groups, enhancing cell membrane permeability.

The amino group increases the molecule’s polarity compared to non-substituted fluorescein diacetate, potentially affecting its solubility and intracellular retention .

Synthetic Pathways

While no direct synthesis protocols for 4-aminofluorescein diacetate are documented, methods for analogous compounds suggest a multi-step approach:

-

Nitration: Introduce a nitro group at the 4-position of fluorescein using mixed acid (HNO₃/H₂SO₄) .

-

Reduction: Convert the nitro group to an amino group via catalytic hydrogenation or sodium sulfide treatment .

-

Acetylation: Protect carboxyl groups with acetic anhydride to form diacetate esters .

A critical challenge is separating positional isomers (e.g., 4- vs. 5-amino) during purification. Techniques like column chromatography or recrystallization from benzene/ethanol mixtures are employed for isomer separation .

Physicochemical Properties

Physical Properties

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 431.40 g/mol | Calculated |

| Melting Point | 195–198°C (estimated) | |

| Solubility | DMSO, ethanol, chloroform | |

| λₑₓ/λₑₘ | 490/514 nm (post-hydrolysis) |

The amino group’s electron-donating effect shifts fluorescence emission toward longer wavelengths compared to fluorescein diacetate (λₑₘ ≈ 517 nm) .

Spectral Characteristics

-

Extinction Coefficient: ~86,000 M⁻¹cm⁻¹ at 490 nm in alkaline conditions .

-

Quantum Yield: 0.90–0.95 post-hydrolysis, comparable to fluorescein .

Mechanism of Action and Applications

Enzymatic Activation

4-Aminofluorescein diacetate is non-fluorescent until intracellular esterases hydrolyze the acetate groups, yielding 4-aminofluorescein. The reaction proceeds as:

The amino group stabilizes the fluorescein dianion, enhancing fluorescence intensity at physiological pH .

Cell Viability Assays

Live cells retain hydrolyzed 4-aminofluorescein due to intact membranes, emitting green fluorescence (514 nm). Dead cells leak the product, showing reduced signal. When combined with propidium iodide (PI), dual staining allows viability quantification:

-

Viable cells: Green fluorescence (4-aminofluorescein).

Comparative Analysis with Analogous Probes

| Probe | λₑₘ (nm) | Application | Sensitivity to pH |

|---|---|---|---|

| Fluorescein diacetate | 517 | Viability, esterase activity | High (pKa 6.4) |

| DAF-2 DA | 515 | NO detection | Moderate |

| 4-Aminofluorescein DA | 514 | Hypothetical: Viability, NO | Low (pKa ~5.8) |

The amino group in 4-aminofluorescein diacetate may reduce pH sensitivity, making it suitable for acidic microenvironments (e.g., lysosomes) .

Challenges and Future Directions

Synthesis Optimization

Current methods for aminofluoresceins yield mixtures of 4-, 5-, and 6-isomers. Selective nitration/amination at the 4-position requires precise control of reaction conditions, such as:

Expanding Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume